molecular formula C5H6N4O2S B7794527 6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one

6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one

Cat. No.: B7794527
M. Wt: 186.19 g/mol
InChI Key: XKAYRHLZQHITSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one is a heterocyclic compound with a pyrimidine core This compound is notable for its unique combination of functional groups, including an amino group, a methylsulfanyl group, and a nitroso group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of the nitroso group to an amino group.

    Substitution: Formation of substituted pyrimidinone derivatives.

Scientific Research Applications

6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. For example, as an MSK-1 inhibitor, it may bind to the active site of the enzyme, preventing its normal function and thereby modulating cellular stress responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one is unique due to its combination of an amino group, a methylsulfanyl group, and a nitroso group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

6-amino-2-methylsulfanyl-5-nitroso-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2S/c1-12-5-7-3(6)2(9-11)4(10)8-5/h1H3,(H3,6,7,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKAYRHLZQHITSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=O)C(=C(N1)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NC(=O)C(=C(N1)N)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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